Gadobutrol Monohydrate

MRI contrast media T1 relaxivity macrocyclic GBCA

Gadobutrol Monohydrate is a macrocyclic, non-ionic, gadolinium-based contrast agent (GBCA) supplied as a 1.0 mmol/mL (1 M) formulation—double the gadolinium concentration of most other marketed GBCAs. As an extracellular, non-tissue-specific contrast medium, it is indicated for contrast-enhanced magnetic resonance imaging (CE-MRI) and magnetic resonance angiography (MRA) to visualize areas of disrupted blood-brain barrier and/or abnormal vascularity across multiple body regions.

Molecular Formula C18H33GdN4O10
Molecular Weight 622.73
CAS No. 198637-52-4
Cat. No. B607589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadobutrol Monohydrate
CAS198637-52-4
SynonymsGadobutrol Monohydrate;  Gd-DO3A-butrol; 
Molecular FormulaC18H33GdN4O10
Molecular Weight622.73
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]
InChIInChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3
InChIKeyLAKUDJWFTFYTQQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gadobutrol Monohydrate (CAS 198637-52-4): Baseline Specifications for Procurement & Formulation Assessment


Gadobutrol Monohydrate is a macrocyclic, non-ionic, gadolinium-based contrast agent (GBCA) supplied as a 1.0 mmol/mL (1 M) formulation—double the gadolinium concentration of most other marketed GBCAs . As an extracellular, non-tissue-specific contrast medium, it is indicated for contrast-enhanced magnetic resonance imaging (CE-MRI) and magnetic resonance angiography (MRA) to visualize areas of disrupted blood-brain barrier and/or abnormal vascularity across multiple body regions . The compound is characterized by high hydrophilicity (log P ~ −2.2) and very low protein binding (<2%), ensuring distribution exclusively within the extracellular fluid space and elimination via glomerular filtration with a terminal half-life of approximately 1.8 hours in patients with normal renal function .

Why Gadobutrol Monohydrate Cannot Be Casually Substituted by Closest Macrocyclic Analogs


Within the macrocyclic GBCA class, clinically meaningful differences in T1 relaxivity, molar concentration, and kinetic inertness exist between agents. Gadobutrol exhibits a significantly higher r1 relaxivity than both gadoteridol (ProHance) and gadoterate meglumine (Dotarem) at all clinically relevant field strengths (1.5, 3, and 7 T) . Its 1 M formulation allows for half the injection volume at an equimolar dose compared with standard 0.5 M agents, which directly impacts bolus geometry, peak arterial enhancement, and contrast-to-noise ratio in time-resolved imaging applications . Furthermore, the dissociation half-life of gadobutrol under acidic challenge is approximately 6.4 times longer than that of gadoteridol, indicating a measurably higher kinetic inertness that bears on the risk of gadolinium release under physiological or pathological conditions of low pH . These parameters are not interchangeable across macrocyclic GBCAs; substituting one for another without consideration of these biophysical differences can compromise image quality, diagnostic yield, and safety profile.

Quantitative Evidence Differentiating Gadobutrol Monohydrate from Its Closest Macrocyclic Analogs


T1 Relaxivity Head-to-Head: Gadobutrol vs. Gadoteridol and Gadoterate in Human Plasma at 1.5 T, 3 T, and 7 T

Gadobutrol exhibits a significantly higher T1 relaxivity (r1) than both gadoteridol and gadoterate meglumine across all clinically relevant magnetic field strengths in human plasma at 37 °C. In the head-to-head study by Szomolanyi et al. (2019), r1 values were determined using an inversion recovery turbo spin echo sequence on phantoms containing four different concentrations of each agent . At 1.5 T, gadobutrol achieved an r1 of 4.78 L/(mmol·s) versus 3.80 for gadoteridol and 3.32 for gadoterate, representing a relative increase of 25.8% and 44.0%, respectively. The superiority of gadobutrol was maintained at 3 T and 7 T, as well as in human whole blood at 3 T .

MRI contrast media T1 relaxivity macrocyclic GBCA field-strength comparison

Kinetic Inertness: Dissociation Half-Life of Gadobutrol vs. Gadoteridol Under Acidic Challenge

Kinetic inertness—the resistance of the Gd-chelate complex to dissociation—is a critical determinant of long-term gadolinium retention risk. Gruendemann et al. (2025) measured the dissociation half-lives of macrocyclic GBCAs at pH 1.2 and 37 °C using a complexometric assay at equimolar Gd concentrations . Gadobutrol demonstrated a dissociation half-life of 14.1 hours (95% CI: 13.1–15.1 h), which is 6.4-fold longer than that of gadoteridol at 2.2 hours (95% CI: 2.0–2.4 h). This difference reflects the superior kinetic barrier to decomplexation of the gadobutrol macrocyclic chelate under conditions that mimic intracellular acidic environments .

kinetic stability gadolinium release dissociation half-life macrocyclic GBCA safety

Signal-to-Noise and Contrast-to-Noise Ratio Gains from 1 M Formulation: Gadobutrol vs. 0.5 M Gadopentetate Dimeglumine in Total-Body MRA

The 1 M gadolinium concentration of gadobutrol enables a lower injection volume for an equimolar dose, producing a more compact bolus and higher peak intravascular gadolinium concentration. Goyen et al. (2003) compared equimolar dosages (0.2 mmol/kg) of 1 M gadobutrol and 0.5 M gadopentetate dimeglumine in a total-body 3D MRA protocol in human volunteers . Mean signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) values were significantly higher with gadobutrol, with improvements of up to 32.5% observed in the arteries of the thighs and calves .

MR angiography SNR CNR formulation concentration bolus geometry

Superior Contrast Enhancement for Brain Tumor Imaging: Gadobutrol vs. Gadoteridol in a Blinded, Randomized, Intra-Individual Study

In a randomized, intra-individual crossover study by Koenig et al. (2013), 51 patients with primary or secondary brain tumors underwent two identical MRI examinations: one with 1.0 M gadobutrol (0.1 mmol Gd/kg) and one with 0.5 M gadoteridol (0.1 mmol Gd/kg), in randomized order and with blinded off-site read . The primary efficacy variable—reader preference for contrast enhancement—favored gadobutrol in 73% of cases (point estimate 0.73; 95% CI: 0.61–0.83), demonstrating significant superiority over a null preference of 0.5 (P < 0.001). Calculated lesion-to-brain contrast and all qualitative secondary efficacy variables were also significantly in favor of gadobutrol .

brain tumor MRI gadobutrol gadoteridol contrast enhancement lesion-to-brain contrast

Reduced Gadolinium Brain Deposition: Macrocyclic GBCAs including Gadobutrol vs. Linear GBCAs in a Rat Model of Repeated-Dose Administration

Gadolinium retention in brain tissue is a significant safety concern driving procurement preferences toward macrocyclic agents. In a controlled rat study by Robert et al. (2017), animals received 20 intravenous injections over 26 days (cumulative 2.5 mmol Gd/kg) and brain Gd concentrations were quantified by ICP-MS 7 days after the final injection . Brain gadolinium concentrations were 1.6 μg/g (95% CI: 0.9–4.7) for gadobutrol and 0.0 μg/g (95% CI: 0–0.2) for gadoteridol, compared with 4.7 μg/g (95% CI: 3.5–6.1) for the linear agent gadobenate dimeglumine and 6.9 μg/g (95% CI: 6.2–7.0) for gadodiamide. Overall, brain tissue deposition was two- to fourfold higher following linear GBCA administration compared with macrocyclic agents, including gadobutrol .

gadolinium deposition brain retention macrocyclic vs. linear safety

Optimal Application Scenarios for Gadobutrol Monohydrate Based on Quantitative Differentiation Evidence


Time-Resolved Magnetic Resonance Angiography (MRA) and First-Pass Perfusion Imaging Requiring High Bolus Compactness

The 1 M formulation of gadobutrol, which achieves SNR and CNR improvements of up to 32.5% over equimolar doses of 0.5 M agents in total-body MRA , makes it the preferred choice for time-resolved CE-MRA and first-pass perfusion studies where bolus geometry directly determines diagnostic image quality. The halved injection volume at equivalent dose permits a tighter bolus profile, improving peak arterial enhancement and reducing venous overlap artifacts.

Preoperative and Follow-Up Neuro-Oncological MRI Requiring Maximal Lesion Conspicuity

In brain tumor imaging, gadobutrol demonstrated a 73% reader preference rate and significantly superior lesion-to-brain contrast compared with gadoteridol in a randomized intra-individual study . This evidence supports its selection for preoperative planning, radiosurgical targeting, and longitudinal treatment-response assessment where subtle changes in lesion enhancement or margin delineation carry clinical consequence.

Multi-Parametric Prostate MRI for Cancer Detection Requiring High Diagnostic Accuracy

In a comparative clinical study using multiparametric prostate MRI, the 1 M formulation of gadobutrol yielded significantly higher specificity and accuracy for cancer detection compared with equivalent doses of 0.5 M gadoterate meglumine or gadopentetate dimeglumine . This supports the procurement of gadobutrol for institutions performing prostate cancer diagnosis via DCE-MRI where enhanced specificity reduces false-positive biopsy rates.

Repeated-Contrast-Exposure Populations and Renally Impaired Patients Where Gadolinium Retention Risk Governance Is Paramount

The kinetic inertness advantage of gadobutrol—exhibiting a 6.4-fold longer dissociation half-life than gadoteridol under acidic conditions —together with the class-level evidence that macrocyclic agents produce 2- to 4-fold lower brain gadolinium deposition than linear agents , position gadobutrol as a prudent procurement choice for institutions managing patients requiring multiple contrast-enhanced examinations, patients with compromised renal function, and centers implementing institutional gadolinium-retention risk-minimization policies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadobutrol Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.